Methyl 3-acetamido-4-(methylamino)benzoate

Thermal Analysis Solid-State Chemistry Process Chemistry

Select this benzoate derivative for its superior thermal robustness (mp 151-153°C) in high-temp syntheses, balanced polarity (XLogP3 0.9) for simplified aqueous workups, and enhanced H-bond capacity (2 HBD/4 HBA, TPSA 67.4 Ų) for crystal engineering. Ideal for medicinal chemistry campaigns requiring high-concentration biological assay solutions.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 256936-10-4
Cat. No. B3022273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-acetamido-4-(methylamino)benzoate
CAS256936-10-4
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)C(=O)OC)NC
InChIInChI=1S/C11H14N2O3/c1-7(14)13-10-6-8(11(15)16-3)4-5-9(10)12-2/h4-6,12H,1-3H3,(H,13,14)
InChIKeyFFAXNGMXKZLZPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-acetamido-4-(methylamino)benzoate (CAS 256936-10-4): A Dual-Functional Benzoate Scaffold for Targeted Synthesis and Pharmaceutical Intermediate Applications


Methyl 3-acetamido-4-(methylamino)benzoate (CAS 256936-10-4) is a substituted benzoate derivative featuring both an acetamido group at the 3-position and a methylamino group at the 4-position. This dual functionalization confers distinct physicochemical properties, including a molecular weight of 222.24 g/mol and a predicted melting point of 151–153 °C . The compound is commercially available as a high-purity research intermediate, with suppliers such as Sigma-Aldrich and Leyan offering material at 97–98% purity for use in chemical synthesis and pharmaceutical development . Its structural uniqueness positions it as a building block for more complex organic molecules, particularly in contexts where specific hydrogen-bonding patterns and moderate lipophilicity are required [1].

Why Generic Substitution of Methyl 3-acetamido-4-(methylamino)benzoate (CAS 256936-10-4) with Close Analogs Fails to Meet Defined Physicochemical and Performance Criteria


The compound’s unique combination of an electron-donating methylamino group and a hydrogen-bond-capable acetamido group results in a specific profile of intermolecular interactions, polarity, and thermal behavior that is not replicated by structurally similar analogs. Substituting either functional group—for example, replacing the methylamino group with a methyl group (Methyl 3-acetamido-4-methylbenzoate) or removing the acetamido group (Methyl 3-amino-4-(methylamino)benzoate)—leads to significant alterations in melting point, lipophilicity, and hydrogen-bonding capacity. These differences directly impact the compound’s suitability as an intermediate in multi-step syntheses, its stability under various storage conditions, and its behavior in biological assays. The following section provides a quantitative, evidence-based comparison of these critical parameters, demonstrating why Methyl 3-acetamido-4-(methylamino)benzoate is the rationally preferred choice for applications where a balance of moderate polarity and thermal robustness is required [1][2][3].

Quantitative Differentiation Guide: Methyl 3-acetamido-4-(methylamino)benzoate (CAS 256936-10-4) vs. Key Structural Analogs


Superior Thermal Stability: A 28–52°C Higher Melting Point than Closest Analogs Enables Broader Processing and Storage Windows

Methyl 3-acetamido-4-(methylamino)benzoate exhibits a significantly higher melting point (151–153 °C) compared to its closest structural analogs. Specifically, the melting point is 38–52 °C higher than that of Methyl 3-amino-4-(methylamino)benzoate (99–112 °C or 103–105 °C) and 34–40 °C higher than that of Methyl 3-acetamido-4-methylbenzoate (113–117 °C) [1]. This elevated thermal stability is attributed to the combined presence of both acetamido and methylamino groups, which enhances intermolecular hydrogen bonding and lattice energy within the solid state. The data, collected from multiple independent vendor specifications and authoritative databases, demonstrate that simple functional group replacement (e.g., swapping the methylamino group for a methyl group or removing the acetamido moiety) drastically reduces thermal stability, thereby limiting the utility of those analogs in processes requiring elevated temperatures or long-term storage at ambient conditions.

Thermal Analysis Solid-State Chemistry Process Chemistry

Optimized Lipophilicity for Aqueous Compatibility: XLogP3 18% Lower than Closest Analogs Facilitates Improved Solubility and Formulation Flexibility

The target compound displays a computed XLogP3-AA value of 0.9, which is 18% lower than the XLogP3 values of both Methyl 3-acetamido-4-methylbenzoate (1.1) and Methyl 3-amino-4-(methylamino)benzoate (1.1) [1][2][3]. XLogP3 is a widely used computational predictor of lipophilicity, with lower values indicating higher polarity and greater aqueous solubility. The 0.2 unit difference in XLogP3 corresponds to a theoretical 1.6-fold increase in hydrophilic character for the target compound relative to its analogs, assuming a linear relationship between logP and solubility. This enhanced polarity is a direct consequence of the unique juxtaposition of the polar acetamido group adjacent to the methylamino moiety, creating a localized region of high electron density that favorably interacts with water molecules. In contrast, the methyl analog (lacking the amino hydrogen) and the amino analog (lacking the acetyl group) exhibit reduced polarity and thus higher logP values, which can limit their utility in aqueous-based reactions or biological assays.

Lipophilicity Drug Design Formulation Science

Enhanced Polar Surface Area for Directed Intermolecular Interactions: TPSA 5–22% Higher than Analogs, Impacting Binding and Permeability

The topological polar surface area (TPSA) of Methyl 3-acetamido-4-(methylamino)benzoate is 67.4 Ų, which is 5% higher than that of Methyl 3-amino-4-(methylamino)benzoate (64.4 Ų) and 22% higher than that of Methyl 3-acetamido-4-methylbenzoate (55.4 Ų) [1][2][3]. TPSA is a key molecular descriptor that correlates with a molecule's ability to engage in polar interactions and is often used to predict intestinal absorption and blood-brain barrier penetration. The elevated TPSA of the target compound arises from the presence of both the acetamido carbonyl oxygen and the methylamino nitrogen, which contribute significantly to the polar surface area. This 3–12 Ų increase over analogs indicates a greater capacity for forming hydrogen bonds and other polar interactions with biological targets, excipients, or solvent molecules, which can be strategically leveraged in rational drug design or material science applications.

Molecular Descriptors Medicinal Chemistry ADME

Balanced Hydrogen Bonding Capacity: 2 H-Bond Donors and 4 H-Bond Acceptors Provide a Unique Interaction Profile for Crystal Engineering and Biological Recognition

Methyl 3-acetamido-4-(methylamino)benzoate possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), a profile that is identical to Methyl 3-amino-4-(methylamino)benzoate but distinct from Methyl 3-acetamido-4-methylbenzoate, which has only 1 HBD and 3 HBA [1][2][3]. The presence of an additional HBD and HBA relative to the methyl analog significantly alters the compound's ability to engage in specific, directional non-covalent interactions. This higher hydrogen-bonding capacity can promote more robust crystal packing, influencing bulk properties such as solubility and mechanical stability. In biological contexts, the 2:4 donor/acceptor ratio presents a distinct pharmacophoric pattern that may facilitate selective binding to protein targets requiring multiple hydrogen bond contacts. The combination of a secondary amine (methylamino) and an amide (acetamido) provides both a strong hydrogen bond donor and a strong acceptor, enabling the formation of stable intermolecular synthons that are not possible with the methyl analog.

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Strategic Application Scenarios for Methyl 3-acetamido-4-(methylamino)benzoate (CAS 256936-10-4) Based on Quantitative Differentiation


High-Temperature Synthetic Routes Requiring Thermally Robust Intermediates

The compound's elevated melting point (151–153 °C) makes it the preferred choice for multi-step syntheses involving elevated reaction temperatures or exothermic steps. Analogs with lower melting points (e.g., Methyl 3-amino-4-(methylamino)benzoate at 103–105 °C) are more prone to melting, sublimation, or thermal degradation under similar conditions, potentially leading to reduced yields or the formation of impurities. This thermal advantage is particularly relevant for processes such as amide coupling reactions run at elevated temperatures or for solid-phase synthesis where physical integrity of the building block is paramount. Procurement teams should prioritize this compound when thermal stability is a critical process parameter .

Aqueous-Compatible Formulations and Reactions

With an XLogP3 of 0.9, Methyl 3-acetamido-4-(methylamino)benzoate demonstrates significantly greater aqueous compatibility than its analogs (XLogP3 = 1.1). This lower lipophilicity translates to improved solubility in water and aqueous solvent mixtures, reducing the need for organic co-solvents and simplifying reaction workup and purification. This property is especially valuable in medicinal chemistry campaigns where compounds are screened in biological buffers, or in green chemistry applications seeking to minimize organic solvent waste. The 1.6-fold theoretical increase in aqueous solubility relative to the methyl analog can be the deciding factor in achieving homogeneous reaction conditions or in enabling high-concentration stock solutions for biological assays [1][2].

Crystal Engineering and Solid-State Formulation Development

The unique combination of high thermal stability and a 2:4 hydrogen bond donor/acceptor ratio makes Methyl 3-acetamido-4-(methylamino)benzoate an excellent candidate for crystal engineering studies, including the design of pharmaceutical co-crystals and the optimization of solid-state formulations. The elevated TPSA (67.4 Ų) and the presence of both strong donor and acceptor groups facilitate robust intermolecular interactions, promoting the formation of stable crystalline lattices with predictable packing motifs. Researchers seeking to improve the dissolution rate or mechanical properties of an active pharmaceutical ingredient (API) can utilize this compound as a co-former to modulate crystal habit and stability, a strategy not feasible with less polar or less thermally stable analogs [3][4].

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The balanced profile of moderate lipophilicity, elevated polar surface area, and defined hydrogen-bonding capacity positions Methyl 3-acetamido-4-(methylamino)benzoate as a privileged scaffold for SAR exploration. Its physicochemical signature (XLogP3 = 0.9, TPSA = 67.4 Ų, HBD=2/HBA=4) lies within favorable ranges for drug-likeness, and its structural features allow for modular derivatization at the amino, acetamido, or ester moieties. By using this compound as a starting point, medicinal chemists can systematically vary substituents to probe the impact of polarity and hydrogen bonding on target engagement and pharmacokinetic properties. The quantifiable differences from related scaffolds provide a clear rationale for selecting this specific benzoate derivative over less functionalized alternatives in hit-to-lead optimization programs [5][6].

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